molecular formula C9H14ClN3O B6183815 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride CAS No. 2624137-51-3

3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride

Cat. No.: B6183815
CAS No.: 2624137-51-3
M. Wt: 215.68 g/mol
InChI Key: NZMPFDYDQHHVFN-UHFFFAOYSA-N
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Description

3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride is a chemical compound with a unique structure that includes a dimethylamino group, a pyrazinyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with dimethylamine and a suitable ketone. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride involves the reaction of pyrazin-2-ylacetonitrile with dimethylamine followed by reduction of the resulting imine with sodium borohydride and subsequent acidification with hydrochloric acid.", "Starting Materials": [ "Pyrazin-2-ylacetonitrile", "Dimethylamine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrazin-2-ylacetonitrile is reacted with excess dimethylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: The imine intermediate is reduced with sodium borohydride in ethanol at 0-5°C to form the amine intermediate.", "Step 3: The amine intermediate is acidified with hydrochloric acid to form the final product, 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride." ] }

CAS No.

2624137-51-3

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

3-(dimethylamino)-1-pyrazin-2-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c1-12(2)6-3-9(13)8-7-10-4-5-11-8;/h4-5,7H,3,6H2,1-2H3;1H

InChI Key

NZMPFDYDQHHVFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=NC=CN=C1.Cl

Purity

95

Origin of Product

United States

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